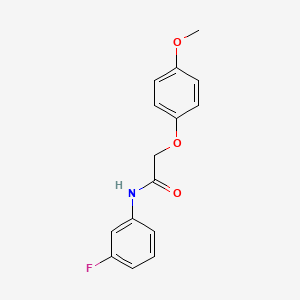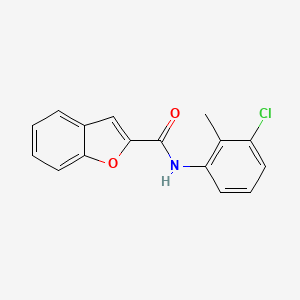![molecular formula C20H24N4O3 B5512805 1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5512805.png)
1-methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinoxalinone derivatives, including those structurally similar to the mentioned compound, are synthesized through various methods. For instance, phenacyl derivatives of 2(1H)-quinoxalinone have been introduced to study their enamine forms facilitated by intramolecular hydrogen bonding, as evidenced by IR and NMR spectral data (Iwanami, Seki, & Inagaki, 1971). Additionally, the oxidative-hydrolytic ring transformation method has been used to synthesize 3-heteroaryl-1-methylpyridazino[3,4-b]quinoxalin-4(1H)-ones, showcasing the versatility in creating complex quinoxalinone structures (Kurasawa, Kaji, Okamoto, & Kim, 2005).
Molecular Structure Analysis
Crystal structures of quinoxalinone derivatives provide insights into their molecular geometry and intermolecular interactions. For example, the crystal structure of 3-methyl-2(1H)-quinoxalinone and its derivatives have been determined, revealing the presence of N-H..O hydrogen bonds involving the atoms of the heterocyclic ring (Mondieig et al., 2011).
Chemical Reactions and Properties
Quinoxalinone derivatives undergo various chemical reactions, showcasing their reactivity and the ability to form diverse compounds. The reactions of 3-(1-arylhydrazono-L-threo-2,3,4-trihydroxybutyl)-1-methyl-2-Quinoxalinones have been studied, demonstrating their potential in producing a wide range of derivatives through methylation, oxidation, and other transformations (Ashry, Kholy, & Kilany, 1978).
Physical Properties Analysis
The physical properties of quinoxalinone derivatives, such as solubility, melting points, and crystal structure, are crucial for their application in various fields. The synthesis and photochromism of quinolines and benzo[h]quinolines of 1,3-diazabicyclo[3.1.0]hex-3-ene, for example, highlight the unique photochromic properties of these compounds in the solid state (Mahmoodi et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoxalinone derivatives, such as reactivity with various reagents, potential for functionalization, and the formation of complexes, are areas of active research. For instance, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones with carbazates as eco-friendly ester sources presents a novel approach to the functionalization of quinoxalin-2(1H)-ones, showing the adaptability of these compounds to sustainable chemistry practices (Xie et al., 2019).
科学的研究の応用
Synthesis and Chemical Properties
1-Methyl-3-{[(1S*,5R*)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinoxalinone is part of a broader class of compounds that have been subject to various chemical synthesis and analysis studies. For instance, research on phenacyl derivatives of quinoxalinones, including structural comparisons and synthesis methods, provides insight into the chemical characteristics and potential reactivity of similar quinoxaline compounds (Iwanami, Seki, & Inagaki, 1971). Additionally, the study of quinoxalines' synthesis through sodium dodecylsulfate-induced processes underscores the importance of quinoxalines in pharmaceuticals and bioactive products, highlighting their wide use in dyes and electrical/photochemical materials (Emmadi & Atmakur, 2013).
Crystal Structure Analysis
The crystal structures of quinoxalinones and their derivatives have been extensively studied to understand their physical and chemical properties better. For example, the crystal structures of 3-methyl-2(1H)-quinoxalinone and its derivatives have been analyzed, providing valuable data on their molecular configurations and potential interactions in solid-state forms (Mondieig et al., 2011).
Biological Activities and Applications
Quinoxaline derivatives have been investigated for a spectrum of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antiviral, and antiprotozoal activities. These studies have led to the development of several commercially available drug molecules, highlighting the quinoxaline moiety's significance in pharmaceutical applications (Sharma et al., 2021).
Novel Synthetic Methods and Drug Development
Research has also focused on developing new synthetic methods for quinoxaline derivatives, aiming at more efficient and eco-friendly processes. For example, the metal-free C3-alkoxycarbonylation of quinoxalin-2(1H)-ones presents an efficient method for preparing bioactive quinoxaline derivatives under mild conditions, demonstrating the versatility of quinoxalines in drug development (Xie et al., 2019).
作用機序
将来の方向性
特性
IUPAC Name |
1-methyl-3-[(1S,5R)-7-oxo-6-propyl-3,6-diazabicyclo[3.2.2]nonane-3-carbonyl]quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-3-10-24-14-9-8-13(18(24)25)11-23(12-14)20(27)17-19(26)22(2)16-7-5-4-6-15(16)21-17/h4-7,13-14H,3,8-12H2,1-2H3/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBAPKSOOEFEODD-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2CCC(C1=O)CN(C2)C(=O)C3=NC4=CC=CC=C4N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1[C@@H]2CC[C@H](C1=O)CN(C2)C(=O)C3=NC4=CC=CC=C4N(C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3S*,4R*)-4-isopropyl-1-(7-methoxy-4-methyl-2-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5512722.png)


![4-{3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-yl]propoxy}benzamide dihydrochloride](/img/structure/B5512745.png)



![N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-ylmethyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5512777.png)

![5-bromo-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]nicotinohydrazide](/img/structure/B5512787.png)



